molecular formula C10H11NO3 B3048769 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid CAS No. 181021-86-3

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

Cat. No. B3048769
CAS RN: 181021-86-3
M. Wt: 193.2 g/mol
InChI Key: UHPGAHWIJWPXEA-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 64500-54-5 . It has a molecular weight of 193.2 . The IUPAC name for this compound is 2-hydroxy-5,6,7,8-tetrahydro-3-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound and its amides has been studied for their anti-inflammatory and analgesic activity . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h5H,1-4H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 253-254 degrees Celsius .

Scientific Research Applications

Antitubercular Properties

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid and its derivatives have been studied for their antitubercular properties. Ukrainets et al. (2006) synthesized hetarylamides of a closely related compound, 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and investigated their antitubercular properties. They suggested optimal conditions for obtaining these compounds and discussed their 1H NMR spectra, spatial structure, and antitubercular properties (Ukrainets, Kolesnik, Sidorenko, Gorokhova, & Turov, 2006).

Antiinflammatory and Analgesic Activity

Another significant application of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is in the field of anti-inflammatory and analgesic drugs. Smirnova et al. (2006) synthesized and characterized a series of amides derived from this compound. Their research demonstrated the potential of these compounds in anti-inflammatory and analgesic applications (Smirnova, Gavrilov, Vasilyuk, Zaks, & Kon’shin, 2006).

Synthesis of Derivatives and Their Applications

Dyachenko and Dyachenko (2015) explored one-pot condensations to synthesize new 4-unsubstituted derivatives of related compounds, including 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. This synthesis approach has implications for the efficient and versatile creation of various derivatives with potential applications in pharmaceuticals and material sciences (Dyachenko & Dyachenko, 2015).

Structural Analysis and Applications in Corrosion Mitigation

Hayani et al. (2021) conducted a study on new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, examining their structure through X-ray crystallography and spectral analysis. They also investigated the potential of these derivatives in mitigating iron and copper corrosion, using Monte Carlo simulations and molecular docking studies. This highlights the compound's relevance in materials science, particularly in corrosion research (Hayani et al., 2021).

NMDA Receptor Antagonist Activity

Carling et al. (1992) explored the antagonistic activity of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives at the glycine site on the NMDA receptor. They synthesized derivatives based on kynurenic acid and evaluated their in vitro activity, contributing to the understanding of the compound's neuropharmacological properties (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Antibacterial Activity

Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, closely related to 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid, led to the development of potent antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. This underscores the importance of these compounds in the development of new antibiotics (Glushkov, Dronova, Elina, Musatova, Porokhovaya, Solov’eva, Chistyakov, & Sheinker, 1988).

Future Directions

The compound has potential therapeutic applications due to its anti-inflammatory and analgesic activity . Future research could focus on further understanding its mechanism of action and potential uses in medicine.

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGAHWIJWPXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570537
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

CAS RN

181021-86-3
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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